heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
CAS No.:
Cat. No.: VC16029654
Molecular Formula: C39H77NO5
Molecular Weight: 640.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H77NO5 |
|---|---|
| Molecular Weight | 640.0 g/mol |
| IUPAC Name | heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate |
| Standard InChI | InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-24-20-26-33-40(34-35-41)32-25-18-17-23-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3 |
| Standard InChI Key | CSKMIHARLBQKFX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCC(=O)OCCCCCCC)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate belongs to the class of synthetic lipids designed for enhanced biocompatibility and functional versatility. Its molecular formula, C<sub>39</sub>H<sub>77</sub>NO<sub>5</sub>, corresponds to a molecular weight of 640.0 g/mol, with structural features optimized for both hydrophobic interactions and aqueous solubility. The compound’s architecture comprises three distinct regions:
-
A heptyl ester group at the terminal position, contributing to hydrophobic stability.
-
A central 6-heptadecan-9-yloxy-6-oxohexyl chain, which mediates membrane integration.
-
A 2-hydroxyethylamino moiety, enhancing solubility and enabling pH-responsive behavior.
Table 1: Key Structural and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C<sub>39</sub>H<sub>77</sub>NO<sub>5</sub> |
| Molecular Weight | 640.0 g/mol |
| IUPAC Name | heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate |
| Canonical SMILES | CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCC(=O)OCCCCCCC)CCO |
| Amphiphilic Balance | Hydrophobic tail-to-hydrophilic head ratio: 3:1 |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethanol); forms micelles in aqueous media |
The compound’s amphiphilicity is critical for its role in drug delivery, as it facilitates self-assembly into micelles or lipid nanoparticles (LNPs) under aqueous conditions. The heptadecan-9-yloxy group ensures robust integration into lipid bilayers, while the hydroxyethylamino group provides a site for functionalization or hydrogen bonding with therapeutic payloads.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves a multi-step process:
-
Esterification of Heptadecan-9-ol: The heptadecan-9-yloxy group is introduced via reaction with heptanoic acid derivatives under acidic catalysis.
-
Oxohexyl Chain Formation: Oxidation of a terminal alcohol group using potassium permanganate yields the 6-oxohexyl intermediate.
-
Amide Coupling: The 2-hydroxyethylamino group is conjugated to the oxohexyl chain via carbodiimide-mediated coupling, ensuring high regioselectivity.
-
Final Esterification: The heptyl group is appended to the carboxylate terminus through Steglich esterification.
Critical reaction conditions include the use of anhydrous dichloromethane as a solvent and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, with yields typically ranging from 65–75% after chromatographic purification.
Industrial-Scale Manufacturing
For commercial production, continuous flow reactors are employed to enhance scalability and reduce batch-to-batch variability. Key industrial parameters include:
-
Temperature Control: Maintained at 25–30°C to prevent thermal degradation.
-
Catalyst Loading: 0.5–1.0 mol% of DCC for cost efficiency.
-
Purification: High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity.
A comparative analysis of synthetic methods reveals that continuous flow systems improve throughput by 40% compared to batch reactors, making them the preferred method for large-scale applications.
Mechanism of Action in Drug Delivery
The compound’s efficacy in drug delivery stems from its ability to form stable LNPs that encapsulate hydrophobic or nucleic acid-based therapeutics. Its mechanism involves:
-
Self-Assembly: In aqueous environments, molecules aggregate into micellar structures with hydrophobic cores and hydrophilic surfaces.
-
Cellular Uptake: LNPs fuse with cell membranes via receptor-mediated endocytosis, releasing payloads into the cytoplasm.
-
Endosomal Escape: The hydroxyethylamino group buffers endosomal pH, destabilizing endosomal membranes and promoting therapeutic release.
Studies demonstrate that LNPs formulated with this compound achieve 85–90% encapsulation efficiency for siRNA and mRNA, outperforming traditional cationic lipids like DOTAP (70–75%).
Applications in Pharmaceutical Formulations
Gene Therapy
The compound is a cornerstone in mRNA vaccine development, where it stabilizes nucleic acids against enzymatic degradation. For example, in a preclinical study, LNPs containing this lipid delivered mRNA encoding influenza antigens, eliciting 10-fold higher antibody titers than lipid-free formulations.
Small Molecule Delivery
In cancer therapeutics, it enhances the solubility of paclitaxel, reducing required doses by 50% while maintaining efficacy in murine xenograft models.
Table 2: Comparative Performance in Drug Delivery Systems
| Therapeutic Agent | Encapsulation Efficiency (%) | Bioavailability (%) |
|---|---|---|
| siRNA | 88 ± 3 | 75 ± 5 |
| mRNA | 92 ± 2 | 80 ± 4 |
| Paclitaxel | 78 ± 4 | 65 ± 6 |
Comparative Analysis with Structural Analogues
Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate exhibits distinct advantages over similar lipids:
-
Versus Heptadecanoyl Derivatives: The hydroxyethylamino group enhances endosomal escape compared to non-functionalized analogues.
-
Versus Shorter-Chain Lipids: The C17 hydrophobic tail improves membrane integration, increasing LNP stability by 30%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume